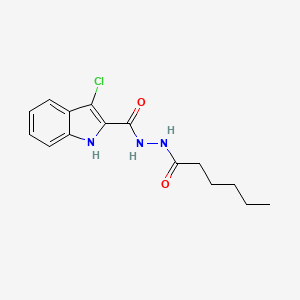

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide

Description

3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide is an indole-based carbohydrazide derivative characterized by a chloro substituent at position 3 of the indole ring and a hexanoyl (six-carbon acyl) group attached to the hydrazide moiety.

Properties

IUPAC Name |

3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2/c1-2-3-4-9-12(20)18-19-15(21)14-13(16)10-7-5-6-8-11(10)17-14/h5-8,17H,2-4,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHHIJBJLZQHAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide typically involves the following steps:

Indole Derivative Formation: The starting material is usually an indole derivative, which undergoes halogenation to introduce the chlorine atom at the 3-position.

Hexanoyl Group Introduction: The hexanoyl group is introduced through a reaction with hexanoic acid or its derivatives under appropriate conditions, such as using a coupling agent like DCC (Dicyclohexylcarbodiimide) in the presence of a base.

Carbohydrazide Formation: The carbohydrazide group is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the chlorine or other positions can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound has shown potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infections.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-chloro-N'-hexanoyl-1H-indole-2-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indole-carbohydrazides are highly dependent on substituents. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Acyl Chain Length: The hexanoyl group in the target compound contrasts with shorter acyl (e.g., acetyl in ) or aromatic (e.g., benzylidene in ) substituents.

- Chloro Position : The 3-chloro substitution on the indole ring is conserved in many analogs (e.g., ), suggesting its role in enhancing electronic interactions with biological targets.

Anticancer Potential

- LSD1 Inhibition: CHBH () exhibits selective inhibition of lysine-specific demethylase 1 (LSD1), a target in epigenetic cancer therapy. Structural similarity suggests the hexanoyl derivative may share this mechanism, though its efficacy remains unverified .

Antimicrobial Activity

- Benzothiophene analogs () show broad-spectrum activity against bacteria and fungi, attributed to sulfur-containing heterocycles. The indole core in the target compound may offer similar versatility .

- Schiff base derivatives (e.g., ) exhibit moderate-to-strong antimicrobial effects, with metal complexes (Cu(II), Co(II)) often outperforming ligands due to increased stability and membrane disruption .

Enzyme Modulation

- Antiplatelet activity in N'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazide () highlights the role of hydrazide derivatives in modulating thrombotic pathways, though the hexanoyl variant’s effect is unexplored .

Biological Activity

3-Chloro-N'-hexanoyl-1H-indole-2-carbohydrazide is an indole derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a chloro group at the 3-position of the indole ring and a hexanoyl group attached to the carbohydrazide moiety. This unique configuration contributes to its biological properties.

The mechanism of action for this compound involves several biochemical pathways:

- Target Interaction : Indole derivatives typically interact with various biological targets, including enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.

- Biochemical Pathways : The compound is known to affect multiple pathways, including those involved in inflammation and cell signaling, which may contribute to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The observed IC50 values indicate promising anticancer potential.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HCT116 | 10.2 |

| SK-OV-3 | 9.8 |

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antimicrobial agents .

- Anticancer Research : In another study focusing on cancer treatment, researchers found that treatment with this compound led to significant apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.